molecular formula C15H14N2O3S B12934197 [1-(Methylsulfonyl)-1h-benzimidazol-2-yl](phenyl)methanol CAS No. 43215-17-4

[1-(Methylsulfonyl)-1h-benzimidazol-2-yl](phenyl)methanol

Cat. No.: B12934197
CAS No.: 43215-17-4
M. Wt: 302.4 g/mol
InChI Key: SJCNHXBXBIVTGE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol is a benzimidazole derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position, a hydroxymethyl (-CH₂OH) group at the 2-position, and a phenyl substituent on the methanol moiety. This compound integrates three key structural features:

  • Benzimidazole core: Known for bioactivity in pharmaceuticals, including antimicrobial and anti-inflammatory applications .
  • Phenyl-methanol substituent: Contributes to π-π interactions in biological systems and modifies steric effects .

The synthesis likely involves sulfonylation of a benzimidazole precursor, followed by condensation with a benzaldehyde derivative, as seen in analogous procedures (e.g., sulfonyl group introduction in ) .

Properties

CAS No.

43215-17-4

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

(1-methylsulfonylbenzimidazol-2-yl)-phenylmethanol

InChI

InChI=1S/C15H14N2O3S/c1-21(19,20)17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10,14,18H,1H3

InChI Key

SJCNHXBXBIVTGE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.

    Attachment of Phenyl Group: The phenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenyl halides and palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the phenyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring or the methylsulfonyl group.

    Reduction: Reduced derivatives of the benzimidazole ring or the phenyl group.

    Substitution: Substituted derivatives at the benzimidazole ring or the phenyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, receptor modulator, or signaling pathway regulator.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In industrial applications, the compound may be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. The methylsulfonyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
Target Compound 1-SO₂CH₃, 2-(Ph-CH₂OH) C₁₅H₁₄N₂O₃S 302.35 g/mol High polarity, moderate solubility*
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole 1-CH₃, 2-SCH₃ C₉H₁₀N₂S 178.25 g/mol Lipophilic, low water solubility
[1-(Difluoromethyl)-1H-benzimidazol-2-yl]methanol 1-CHF₂, 2-CH₂OH C₉H₈F₂N₂O 198.17 g/mol Enhanced metabolic stability
NAAB-496 () 1-(3,5-Dimethylphenyl)sulfonyl, 2-S C₂₄H₂₂ClN₃O₃S₂ 518.06 g/mol Bulky sulfonyl, high bioactivity
(1-Methyl-1H-benzimidazol-2-yl)methanol 1-CH₃, 2-CH₂OH C₉H₁₀N₂O 162.19 g/mol Moderate solubility, basic scaffold

*Predicted based on polar sulfonyl and hydroxymethyl groups .

Key Differentiators

Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, altering reactivity in electrophilic substitutions compared to electron-donating groups (e.g., -SCH₃ in ) .

Pharmacokinetics : Higher polarity may improve renal excretion and reduce toxicity relative to lipophilic derivatives .

Biological Activity

1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol, with the CAS number 93733-73-4, is a compound belonging to the class of benzimidazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of this compound features a benzimidazole core, a methylsulfonyl group, and a phenylmethanol moiety, which contribute to its potential therapeutic applications.

The molecular formula of 1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol is C15H14N2O3S, with a molecular weight of 302.4 g/mol. Its structural characteristics include:

PropertyValue
CAS No.93733-73-4
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
IUPAC Name(1-(Methylsulfonyl)-1H-benzimidazol-2-yl)(phenyl)methanol
SMILESCS(=O)(=O)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O

The biological activity of 1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to bind effectively to active sites or allosteric sites on target proteins. The methylsulfonyl and phenyl groups enhance binding affinity and specificity, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds in the benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi. The specific activity of 1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol against specific pathogens remains to be fully elucidated but is expected based on its structural similarities to known active compounds.

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer potential. A study indicated that certain benzimidazole compounds induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress. The unique structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-ylmethanol may confer similar properties, making it a candidate for further investigation in cancer therapy.

Case Studies

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